An In-depth Technical Guide to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
An In-depth Technical Guide to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds.
Core Chemical Properties
(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, also known as (S)-1-Boc-3-formylpyrrolidine, is a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| CAS Number | 59379-02-1 (for the racemate) | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | [2] |
| Molar Refractivity | 56.79 cm³ | [2] |
| Storage Conditions | Store in an inert atmosphere, in a freezer under -20°C. | |
| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. |
Note: Some physical properties such as density and boiling point are reported for the (R)-enantiomer and are expected to be nearly identical for the (S)-enantiomer.
Synthesis and Experimental Protocols
The primary synthetic route to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate involves the oxidation of the corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Experimental Protocol: Oxidation of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol is a representative procedure based on common oxidation methods for primary alcohols to aldehydes.
Materials:
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Dess-Martin periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a stirred solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate.
Spectroscopic Data
The structural confirmation of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts for the (S)-enantiomer are identical to those of the (R)-enantiomer.
| ¹H NMR (400 MHz, CDCl₃) - Predicted | ¹³C NMR (100 MHz, CDCl₃) - Predicted |
| δ 9.7 (s, 1H, CHO) | δ 201.5 (CHO) |
| δ 3.6-3.8 (m, 2H, NCH₂) | δ 154.7 (C=O, Boc) |
| δ 3.3-3.5 (m, 2H, NCH₂) | δ 80.5 (C(CH₃)₃) |
| δ 3.0-3.2 (m, 1H, CHCHO) | δ 55.0 (CHCHO) |
| δ 2.1-2.3 (m, 2H, CH₂) | δ 48.0 (NCH₂) |
| δ 1.45 (s, 9H, C(CH₃)₃) | δ 45.0 (NCH₂) |
| δ 28.4 (C(CH₃)₃) | |
| δ 25.0 (CH₂) |
Safety and Handling
(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is classified as harmful if swallowed and may cause skin and eye irritation.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Role in Pharmaceutical Synthesis
(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its aldehyde functional group allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build molecular complexity. It has been identified as a key intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are being investigated for their potential in cancer therapy.
Below is a diagram illustrating a generalized synthetic pathway where (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is utilized to synthesize a hypothetical drug molecule.
Caption: Synthetic pathway utilizing the target compound.
